molecular formula C26H22F3N5O2 B11246356 N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B11246356
M. Wt: 493.5 g/mol
InChI Key: BWZUTWZNXIJTDC-UHFFFAOYSA-N
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Description

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its intricate structure, which includes a methoxyphenyl group, a methylpyrimidinyl group, and a trifluoromethylbenzamide moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps. One common method is the condensation of 4-methoxyaniline with 6-methyl-2-chloropyrimidine to form an intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .

Scientific Research Applications

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C26H22F3N5O2

Molecular Weight

493.5 g/mol

IUPAC Name

N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C26H22F3N5O2/c1-16-14-23(31-19-10-12-22(36-2)13-11-19)34-25(30-16)33-21-8-6-20(7-9-21)32-24(35)17-4-3-5-18(15-17)26(27,28)29/h3-15H,1-2H3,(H,32,35)(H2,30,31,33,34)

InChI Key

BWZUTWZNXIJTDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)NC4=CC=C(C=C4)OC

Origin of Product

United States

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